1-(Fluoromethyl)cyclobutan-1-amine
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Overview
Description
1-(Fluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H10FN It is a cyclobutane derivative where a fluoromethyl group is attached to the cyclobutane ring
Preparation Methods
The synthesis of 1-(Fluoromethyl)cyclobutan-1-amine typically involves the introduction of a fluoromethyl group to a cyclobutanamine precursor. One common method includes the reaction of cyclobutanone with a fluoromethylating agent, followed by reductive amination to introduce the amine group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(Fluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Fluoromethyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
1-(Fluoromethyl)cyclobutan-1-amine can be compared with other fluorinated amines and cyclobutane derivatives. Similar compounds include:
1-(Chloromethyl)cyclobutan-1-amine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Cyclobutanamine: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
1-(Fluoromethyl)cyclopropan-1-amine: A smaller ring structure with potentially different biological activity. The uniqueness of this compound lies in its specific combination of the cyclobutane ring and the fluoromethyl group, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10FN |
---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
1-(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-4-5(7)2-1-3-5/h1-4,7H2 |
InChI Key |
MIDTUVOKEMQNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CF)N |
Origin of Product |
United States |
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